molecular formula C17H21NO3S B5595812 [(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine

[(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine

Cat. No.: B5595812
M. Wt: 319.4 g/mol
InChI Key: YZDLNEYGEDIFSQ-UHFFFAOYSA-N
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Description

[(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine is a chemically synthesized small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates a naphthalene ring system connected to a pyrrolidine ring via a sulfonyl linker, a motif present in compounds with a range of biological activities . The pyrrolidine ring is a well-established pharmacophore in drug discovery, known for contributing to biological activity by enabling efficient exploration of the pharmacophore space due to its sp3-hybridization and non-planar structure . This specific structure suggests potential as a valuable intermediate or scaffold in the design and synthesis of novel bioactive compounds. Researchers can leverage this compound in structure-activity relationship (SAR) studies to develop new therapeutic agents. Its core pyrrolidine structure is found in molecules investigated for various activities, including serving as enzyme inhibitors or ligands for specific receptors . The sulfonyl group is a common feature in many sulfonamide-based pharmaceuticals and can be critical for target binding . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(6-propoxynaphthalen-2-yl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-2-11-21-16-7-5-15-13-17(8-6-14(15)12-16)22(19,20)18-9-3-4-10-18/h5-8,12-13H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDLNEYGEDIFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of a naphthyl derivative followed by the introduction of the pyrrolidine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

[(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

[(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which [(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the naphthyl and pyrrolidine rings provide structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Activity

The structure-activity relationship (SAR) of pyrrolidine derivatives highlights critical trends:

Compound R3 Substituent Sulfonyl Group Pyrrolidine Substituent Biological Activity Key Findings
[(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine 6-Propoxy-2-naphthyl Yes None Reduced activity Sulfonyl group diminishes activity compared to alkoxy-only analogs .
Alkoxy-pyrrolidine (Kawakita et al., 2012a) Alkoxy (e.g., methoxy) No Pyrrolidine Enhanced activity Alkoxy substituents without sulfonyl groups show optimal activity .
SB269970 3-Hydroxyphenyl Yes 2-[2-(4-Methylpiperidinyl)ethyl] 5-HT7R agonist Sulfonyl group tolerated in 5-HT7 receptor modulation .

Key Observations :

  • Sulfonyl vs. Non-sulfonyl: The presence of a sulfonyl group in this compound correlates with reduced activity compared to alkoxy-substituted pyrrolidines lacking this group (e.g., methoxy analogs) . However, sulfonyl-containing compounds like SB269970 remain pharmacologically active in specific receptor systems (e.g., 5-HT7R), suggesting context-dependent effects .
  • Aromatic System : The naphthyl group in the target compound provides greater steric bulk and lipophilicity than phenyl or pyridine systems (e.g., SB269970 or pyridine derivatives in ). This may enhance membrane penetration but reduce receptor affinity due to steric hindrance.
  • Pyrrolidine Modifications : Unsubstituted pyrrolidine (as in the target compound) is generally well-tolerated, but additional substitutions (e.g., SB269970’s piperidinyl-ethyl chain) can fine-tune receptor selectivity and potency .

Structural and Functional Divergence

  • Sulfonyl Group : While detrimental in some systems (e.g., Kawakita’s studies), sulfonyl groups are critical for hydrogen bonding in receptor interactions, as seen in SB269970’s 5-HT7R activity .
  • The naphthyl system in the target compound offers extended π-π stacking capabilities but may limit solubility.

Biological Activity

[(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological activity, and relevant case studies, drawing from diverse scientific literature.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 6-propoxy-2-naphthylsulfonyl chloride with pyrrolidine. This process can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice.

Anticancer Properties

Recent studies have investigated the anticancer potential of pyrrolidine derivatives, including this compound. The compound was subjected to in vitro assays against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.

Compound Cell Line IC50 (µM) Activity
This compoundA54915.4Moderate
This compoundHeLa12.3Moderate

These results indicate that while the compound exhibits moderate cytotoxicity, further structural modifications may enhance its efficacy against these cancer types .

The biological activity of this compound is thought to involve the inhibition of specific enzymes related to cancer cell proliferation. Studies suggest that compounds with a similar structure can inhibit metalloproteases, which are implicated in tumor metastasis .

Case Study 1: Anticancer Activity

In a study published in 2022, researchers synthesized several pyrrolidine derivatives and evaluated their anticancer activities. Among them, this compound demonstrated promising results against A549 cells, with an IC50 value indicating significant cytotoxicity compared to standard chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of pyrrolidine derivatives. The compound was tested against multidrug-resistant strains of Staphylococcus aureus. Results showed that it had moderate antibacterial activity, suggesting potential as an antimicrobial agent .

Q & A

Basic Question: What are the recommended methodologies for synthesizing [(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine, and how can reaction yields be optimized?

Answer:
Synthesis typically involves sulfonylation of pyrrolidine using 6-propoxy-2-naphthalenesulfonyl chloride under basic conditions. Key steps include:

  • Nucleophilic Substitution : React pyrrolidine with the sulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity.
  • Yield Optimization : Control stoichiometry (1:1.2 molar ratio of pyrrolidine to sulfonyl chloride) and maintain low temperatures to minimize side reactions.
    Data Table :
StepReagent/ConditionYield (%)Purity (HPLC)
SulfonylationDCM, TEA, 0–5°C65–75>95%
PurificationEthyl acetate/hexane85–90>99%

Basic Question: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., propoxy chain integration at δ 1.0–1.5 ppm for CH3_3 groups) .
  • X-ray Crystallography : Resolve the sulfonyl-pyrrolidine conformation (e.g., twist conformation of the pyrrolidine ring, O–S–O bond angle ~119.8°) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 345.1).

Advanced Question: How do structural modifications (e.g., propoxy chain length, sulfonyl group) influence the compound’s bioactivity?

Answer:

  • Propoxy Chain : Longer alkoxy chains (e.g., butoxy vs. propoxy) may enhance lipophilicity and membrane permeability but reduce solubility. Comparative SAR studies using analogues are recommended .
  • Sulfonyl Group : The sulfonyl moiety stabilizes the molecule via hydrogen bonding (e.g., S=O···H–N interactions in protein binding pockets) but may sterically hinder target engagement if bulky .
    Methodological Approach :

Synthesize derivatives with varying alkoxy chains.

Test solubility (logP) and binding affinity (e.g., SPR or ITC).

Use molecular docking to predict steric effects .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for sulfonamide-containing pyrrolidine derivatives?

Answer:
Contradictions may arise from assay conditions (e.g., pH, solvent) or impurity profiles. Strategies include:

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., USP guidelines for solubility testing ).
  • Impurity Profiling : Use HPLC-MS to identify and quantify side products (e.g., unreacted sulfonyl chloride or hydrolyzed byproducts) .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to isolate variables affecting activity .

Basic Question: What are the stability and storage requirements for this compound?

Answer:

  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Stability studies (e.g., 40°C/75% RH for 6 months) show <5% degradation when stored in amber vials .
  • Storage : –20°C under nitrogen, desiccated. Avoid prolonged exposure to light or moisture .

Advanced Question: What computational methods are suitable for analyzing non-covalent interactions (e.g., π-stacking) in this compound?

Answer:

  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···O interactions contributing 12–15% of crystal packing) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311G++(d,p) level to predict π-stacking energy between the naphthyl and pyrrolidine groups (~3–5 kcal/mol) .
  • Molecular Dynamics : Simulate solvent effects (e.g., in DMSO) to assess conformational flexibility .

Basic Question: How can researchers validate the purity of this compound for pharmacological assays?

Answer:

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Retention time ~8.2 min .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: 62.3%, H: 6.1%) .
  • Pharmacopeial Standards : Follow USP guidelines for impurity limits (e.g., <0.1% for any single impurity) .

Advanced Question: What strategies mitigate steric hindrance from the sulfonyl group during target binding studies?

Answer:

  • Isosteric Replacement : Substitute sulfonyl with carbonyl or phosphoryl groups to reduce bulk .
  • Conformational Restriction : Introduce ring constraints (e.g., bicyclic pyrrolidine) to preorganize the molecule for binding .
  • Fragment-Based Screening : Identify minimal pharmacophores using X-ray crystallography of target-ligand complexes .

Basic Question: Are there established protocols for assessing the compound’s solubility in aqueous and organic solvents?

Answer:

  • USP Methods : Shake-flask technique in pH 7.4 phosphate buffer (solubility ~0.5 mg/mL) .
  • Cosolvency Studies : Use DMSO/water mixtures (10–20% DMSO) to enhance solubility for in vitro assays .
  • LogP Measurement : Octanol/water partitioning (logP ~2.8) predicts membrane permeability .

Advanced Question: How can researchers design experiments to probe the role of the naphthyl group in biological activity?

Answer:

  • Scaffold Hopping : Replace the naphthyl group with biphenyl or quinoline moieties and compare IC50_{50} values .
  • Photoaffinity Labeling : Incorporate a photo-crosslinker (e.g., diazirine) to identify target proteins via MS/MS .
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon compound binding to assess naphthyl-protein interactions .

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